molecular formula C19H16ClN3O2 B2739149 1-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 946276-69-3

1-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2739149
CAS No.: 946276-69-3
M. Wt: 353.81
InChI Key: XXMNECBZBGNOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidin-2-one core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 3-methylphenyl substituent. The 1,2,4-oxadiazole moiety is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-12-4-2-5-13(8-12)18-21-19(25-22-18)14-9-17(24)23(11-14)16-7-3-6-15(20)10-16/h2-8,10,14H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMNECBZBGNOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The pyrrolidin-2-one core can be introduced through a subsequent reaction involving the coupling of the oxadiazole intermediate with a suitable pyrrolidinone derivative under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Aromatic Substituents

1-[(3-Methylphenyl)Methyl]-4-[3-(Pyridin-2-yl)-1,2,4-Oxadiazol-5-yl]Pyrrolidin-2-One
  • Key Differences : Replaces the 3-chlorophenyl group with a 3-methylbenzyl substituent and the 3-methylphenyl-oxadiazole with a pyridin-2-yl group.
  • The benzyl substitution may increase lipophilicity (logP: ~3.2 predicted) versus the chloro-substituted analogue .
  • Molecular Weight : 334.37 g/mol vs. the target compound’s approximate 383.83 g/mol (assuming similar substituents).
1-(3-Chloro-4-Fluorophenyl)-4-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Pyrrolidin-2-One
  • Key Differences : Features a 3-chloro-4-fluorophenyl group and a cyclopropyl-substituted oxadiazole.
  • Implications: The additional fluorine atom enhances electronegativity and metabolic stability.

Analogues with Alternative Heterocyclic Cores

1-(4-Chlorophenyl)-3-[1-(3-Chloro-5-Trifluoromethylpyridin-2-yl)-1H-Pyrazol-3-yl]-4(1H)-Pyridazinone
  • Key Differences: Replaces pyrrolidin-2-one with a pyridazinone core and substitutes the oxadiazole with a trifluoromethylpyridine-pyrazole system.
  • Implications: The pyridazinone core may alter hydrogen-bonding patterns, while the trifluoromethyl group enhances electronegativity and bioavailability. Molecular weight (452.22 g/mol) is significantly higher than the target compound .
1-(4-{[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Piperidin-1-yl)-2-(3-Methylphenyl)Ethan-1-One
  • Key Differences : Utilizes a piperidine-acetylated backbone instead of pyrrolidin-2-one and positions the oxadiazole as a methyl-linked substituent.
  • The fluorophenyl group may improve CNS penetration compared to chlorophenyl .

Pharmacologically Active Analogues

BRL15572 and GR127935
  • BRL15572: A 5-HT1D receptor antagonist with a diphenylpiperazine-pyrrolidin-2-one structure. Lacks the oxadiazole moiety but shares the 3-chlorophenyl-pyrrolidinone motif.
  • GR127935 : Combines a methylpiperazinylphenyl group with a methyl-oxadiazole-biphenyl system. The oxadiazole’s position (5-methyl-1,2,4-oxadiazol-3-yl) and biphenyl scaffold enhance selectivity for serotonin receptors .

Antioxidant Activity of Pyrrolidin-2-One Derivatives

  • 1-(5-Chloro-2-Hydroxyphenyl)-4-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Pyrrolidin-2-One :
    • Exhibits 1.5× higher DPPH radical scavenging activity than ascorbic acid (IC50: 12.4 μM vs. 18.6 μM) .
    • The thioxo-oxadiazole group enhances electron-donating capacity, critical for antioxidant efficacy.

Biological Activity

The compound 1-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H19ClN2O
  • Molecular Weight : 320.82 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anticancer and antimicrobial properties. The oxadiazole moiety is known for its ability to interact with various biological targets, making it a versatile scaffold in drug development.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results in inhibiting cancer cell proliferation through several mechanisms:

  • Mechanism of Action :
    • Inhibition of key enzymes involved in cancer cell growth such as thymidylate synthase and histone deacetylases (HDAC).
    • Induction of apoptosis in malignant cells via mitochondrial pathways.
    • Modulation of signaling pathways associated with cancer progression.
  • Case Studies :
    • A study demonstrated that derivatives containing the oxadiazole ring exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The IC50 values were notably lower than those of standard chemotherapeutic agents .
    • Molecular docking studies revealed that this compound binds effectively to target proteins involved in cell cycle regulation and apoptosis .
Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)10.5HDAC inhibition
A549 (Lung)8.0Thymidylate synthase inhibition
HeLa (Cervical)12.0Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity:

  • Antibacterial Effects :
    • Exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria.
    • Minimum inhibitory concentrations (MIC) were determined to assess efficacy against common pathogens.
  • Antifungal Activity :
    • Demonstrated effectiveness against several fungal strains, suggesting potential use in treating fungal infections.
Microorganism MIC (µg/mL) Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Candida albicans16Fungicidal

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via multi-step routes involving cyclization reactions. Key steps include:

  • Formation of the oxadiazole ring through condensation of amidoxime precursors with chlorinated phenyl derivatives under reflux conditions (e.g., toluene, 110°C, 12 hours).
  • Catalytic cyclization using nickel perchlorate or magnesium oxide to improve reaction efficiency .
  • Solvent optimization (DMF or THF) and temperature control (70–120°C) to minimize side products. Yield improvements (up to 76%) are achieved by slow addition of reagents and inert atmosphere .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer : Structural confirmation requires:

  • X-ray crystallography to resolve the spatial arrangement of the pyrrolidin-2-one and oxadiazole moieties, particularly hydrogen-bonding interactions (e.g., C3—H3···O4) that stabilize the crystal lattice .
  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions, with characteristic shifts for the chlorophenyl (δ 7.2–7.5 ppm) and methylphenyl groups (δ 2.3 ppm).
  • High-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₁₉H₁₅ClN₃O₂) .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s pharmacological potential?

  • Methodological Answer : Initial bioactivity screening includes:

  • Anti-inflammatory assays : Inhibition of COX-2 enzyme activity measured via ELISA, with IC₅₀ values compared to reference drugs like celecoxib .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How do variations in substituents on the oxadiazole ring affect the compound’s bioactivity, and what computational methods support these structure-activity analyses?

  • Methodological Answer :

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability, while methoxy groups improve solubility but reduce target affinity. Comparative studies using 3-methylphenyl vs. 3,4-dimethoxyphenyl analogs show 10–15% differences in COX-2 inhibition .
  • Computational modeling : Density Functional Theory (DFT) calculations predict electrostatic potential surfaces, while molecular docking (AutoDock Vina) evaluates binding affinities to biological targets like kinase domains .

Q. What strategies mitigate competing side reactions during the cyclization step in the synthesis?

  • Methodological Answer :

  • Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation. For example, a 3:1 hexane/EtOAc solvent system resolves oxadiazole intermediates (Rf = 0.45) from byproducts .
  • Catalyst optimization : Nickel perchlorate reduces undesired dimerization by 30% compared to K₂CO₃ .
  • Temperature gradients : Stepwise heating (70°C → 120°C) minimizes premature cyclization of intermediates .

Q. How do intermolecular interactions revealed by X-ray crystallography inform the design of derivatives with improved stability?

  • Methodological Answer :

  • Crystal packing analysis : Supramolecular chains formed via C—H···O hydrogen bonds (2.8–3.0 Å) suggest derivatives with stronger H-bond donors (e.g., -OH or -NH₂) could enhance lattice stability .
  • Thermal stability : Thermogravimetric analysis (TGA) correlates melting points (e.g., 391 K) with packing efficiency. Derivatives with fluorophenyl substituents show 20°C higher decomposition thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.